diABZI STING agonist-2 is an agonist of stimulator of interferon genes (STING). It binds to STING with an apparent Kd value of 1.6 nM. It is selective for STING over the acute phase reactant orosomucoid 1 (ORM1; apparent Kd = 79 nM). diABZI STING agonist-2 increases phosphorylation of interferon regulatory factor 3 (IRF3) and STING in human peripheral blood mononuclear cells (PBMCs). It also induces secretion of IFN-β from PBMCs (EC50 = 3.1 µM). diABZI STING agonist-2 is a novel potent and selective STING agonist, dose-dependentally inducing phosphorylation of IRF3 and secretion of IFN-β, promoting production of IFN-γ-induced protein 10 (IP-10), IL-6 and TNFα.
Related Compounds
2',3'-cyclic GMP-AMP (cGAMP)
Compound Description: 2',3'-cyclic GMP-AMP (cGAMP) is an endogenous cyclic dinucleotide (CDN) that acts as a potent STING agonist [, , , , ]. It plays a crucial role in the innate immune response by activating the STING pathway, leading to the production of type I interferons and other proinflammatory cytokines. cGAMP is naturally produced in response to the presence of cytosolic DNA, acting as a danger signal to trigger immune activation.
Relevance: cGAMP serves as a structural basis for many synthetic STING agonists. Researchers often design and synthesize cGAMP analogs or derivatives with improved properties like stability, potency, and delivery []. These analogs aim to mimic the activity of cGAMP while overcoming limitations such as susceptibility to degradation. "STING agonist-4" could potentially refer to one such synthetic analog inspired by the structure of cGAMP.
DMXAA (5,6-dimethylxanthenone-4-acetic acid)
Compound Description: DMXAA is a small-molecule compound that exhibits mouse-selective STING agonist activity [, , ]. It has shown potent antitumor effects in murine models by activating the STING pathway. Despite its efficacy in mice, DMXAA fails to activate human STING, limiting its clinical translation.
Relevance: DMXAA represents a distinct structural class of STING agonists compared to cyclic dinucleotides like cGAMP [, ]. "STING agonist-4" could potentially belong to a class of non-nucleotide STING agonists inspired by DMXAA, aiming to achieve potent STING activation in humans while maintaining a favorable safety profile.
3',3'-c-Di(2'F,2'dAMP)
Compound Description: This compound is a synthetic cyclic dinucleotide analog designed to activate STING []. It incorporates fluorine atoms in its structure, potentially influencing its binding affinity and activity compared to natural CDNs like cGAMP. The research highlights the synthesis and evaluation of phosphoester and phosphorothioate prodrugs of 3',3'-c-di(2'F,2'dAMP) to improve cellular uptake and activity.
MSA-2
Compound Description: MSA-2 is a novel, orally available, small-molecule STING agonist with potent antitumor activity []. Unlike previous STING agonists that required intratumoral administration, MSA-2 can be given orally, offering greater convenience and broader clinical applicability. This compound works by binding to STING as a noncovalent dimer, inducing a “closed-lid” conformation similar to the natural ligand, cGAMP.
E7766
Compound Description: E7766 is a macrocycle-bridged STING agonist (MBSA) with potent pan-genotypic activity []. It is designed by introducing a transannular macrocyclic bridge between the nucleic acid bases of a cyclic dinucleotide, locking it into a bioactive U-shaped conformation. This modification enhances potency and broadens activity against various human STING variants.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Epelsiban besylate is an oral drug which acts as a selective, sub-nanomolar (Ki=0.13 nM) oxytocin receptor antagonist with >31000-fold selectivity over the related vasopressin receptors. It is being developed by GlaxoSmithKline for the treatment of premature ejaculation in men.
Epalrestat is a monocarboxylic acid that is 1,3-thiazolidine which is substituted on the nitrogen by a carboxymethyl group, at positions 2 and 4 by thioxo and oxo groups, respectively, and at position 5 by a 2-methyl-3-phenylprop-2-en-1-ylidene group. It is an inhibitor of aldose reductase (which catalyses the conversion of glucose to sorbitol) and is used for the treatment of some diabetic complications, including neuropathy. It has a role as an EC 1.1.1.21 (aldehyde reductase) inhibitor. It is a member of thiazolidines and a monocarboxylic acid. Epalrestat is under investigation in clinical trial NCT03244358 (Evaluation of Epalrestat in Metastatic Triple-negative Breast Cancer). Epalrestat is an orally available, a non-competitive, reversible inhibitor of aldose reductase (AR), with potential antineoplastic, antioxidant, and anti-inflammatory activities. Upon oral administration, epalrestat non-competitively binds to AR, a polyol pathway enzyme that catalyzes reactive oxygen species (ROS)-initiated lipid peroxidation-generated lipid aldehydes and their glutathione conjugates, which have been implicated in the activation of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappa B) and activator protein-1 (AP-1), which control the transcription of many inflammatory cytokines. Increased inflammatory cytokines and growth factors promote cell proliferation, a primary feature in the tumorigenesis process. AR is overexpressed in several oxidative stress- and inflammation-related conditions, including cancer.
Epertinib, also known as S-22611, is an oral reversible dual tyrosine kinase inhibitor of EGFR and HER2, currently under trials in patients with solid tumours. S-222611 selectively inhibited kinases with IC50 s below 10 nmol/L. S-222611 also inhibited intracellular kinase activity and the growth of EGFR-expressing and HER2-expressing cancer cells. In addition, S-222611 showed potent antitumor activity over lapatinib in a variety of xenograft models.
Eperezolid is a bioavailable synthetic antimicrobial agent with spectra of activity against antibiotic-susceptible and -resistant gram-positive pathogens.